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Compound of Interest

2-Methoxyethyl 2-
Compound Name: aminobenzo[d]thiazole-6-
carboxylate
Cat. No.: B112631
\ v

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-
aminobenzothiazole carboxylates, a class of compounds with significant interest in medicinal
chemistry due to their diverse biological activities. This document summarizes key
crystallographic data, details experimental protocols for their synthesis and structural
determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

2-Aminobenzothiazole and its derivatives are privileged scaffolds in drug discovery, exhibiting a
wide range of pharmacological properties, including anticancer, antimicrobial, and antidiabetic
activities. The carboxylate functional group, in particular, can significantly influence the
physicochemical properties and biological interactions of these molecules. Understanding the
three-dimensional arrangement of atoms in the solid state through single-crystal X-ray
diffraction is paramount for rational drug design, enabling the optimization of ligand-receptor
interactions and the development of more potent and selective therapeutic agents. This guide
focuses on the crystal structures of two key derivatives: Ethyl 2-(tert-butoxycarbonylamino)-1,3-
benzothiazole-6-carboxylate and Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-
carboxylate.
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Synthesis and Crystallization

The synthesis of 2-aminobenzothiazole carboxylates typically begins with the corresponding
aminobenzoic acid ester. A common route involves the reaction of an aminobenzoate with a
thiocyanate salt in the presence of a halogen, leading to the cyclization and formation of the 2-
aminobenzothiazole ring system.

General Synthesis of Ethyl 2-Aminobenzothiazole-6-
carboxylate

A widely used method for the synthesis of the 2-aminobenzothiazole core is the Hugershoff
reaction. The synthesis of ethyl 2-aminobenzothiazole-6-carboxylate starts from ethyl 4-
aminobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate[1]

Reaction Setup: A solution of ethyl p-aminobenzoate (0.085 mol) is prepared in 95% acetic
acid (50 ml). To this, potassium thiocyanate is added.

¢ Reaction Condition: The mixture is cooled to 0°C in an ice bath.

o Addition of Bromine: A solution of bromine (7.5 ml) in acetic acid (30 ml) is added dropwise
to the cooled reaction mixture with constant stirring, maintaining the temperature below
10°C.

e Reaction Progression: After the addition is complete, the reaction is stirred for an additional
period at low temperature.

o Work-up: The reaction mixture is then poured into cold water, and the resulting precipitate is
collected by filtration.

 Purification: The crude product is washed with water and then recrystallized from a suitable
solvent, such as ethanol, to yield pure ethyl 2-aminobenzothiazole-6-carboxylate.

The following diagram illustrates the general synthetic workflow:
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Synthesis of Ethyl 2-aminobenzothiazole-6-carboxylate.
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Crystal Structure Analysis

The determination of the crystal structure of 2-aminobenzothiazole carboxylates is achieved
through single-crystal X-ray diffraction. This powerful analytical technique provides precise
information on bond lengths, bond angles, and intermolecular interactions within the crystal
lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

» Crystal Growth: Single crystals of suitable size and quality are grown from a solution of the
purified compound. This is typically achieved by slow evaporation of the solvent, slow cooling
of a saturated solution, or vapor diffusion. Common solvents include ethanol, ethyl acetate,
and dichloromethane.

o Data Collection: A selected single crystal is mounted on a goniometer head of a
diffractometer. The crystal is maintained at a constant temperature (e.g., 293 K) and
irradiated with a monochromatic X-ray beam (e.g., Mo Ka radiation, A = 0.71073 A). A series
of diffraction images are collected as the crystal is rotated.

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and subsequently refined using full-matrix least-squares on
F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be
located in the difference Fourier map or placed in calculated positions and refined using a
riding model.

Crystallographic Data Summary

The following tables summarize the crystallographic data for two representative 2-
aminobenzothiazole carboxylate derivatives.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(tert-butoxycarbonylamino)-1,3-
benzothiazole-6-carboxylate
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Parameter Value
Empirical formula C15H18N204S
Formula weight 322.37
Temperature 293 K
Wavelength 0.71073 A
Crystal system Triclinic
Space group P-1

Unit cell dimensions

a 6.3026 (13) A
b 10.791 (2) A
C 11.909 (2) A
a 80.58 (3)°

B 86.61 (3)°

Y 81.57 (3)°
Volume 789.9 (3) A3
z 2

Density (calculated) 1.355 Mg/m?3
Absorption coefficient 0.22 mm~1
F(000) 340

Table 2: Crystal Data and Structure Refinement for Methyl 2-amino-4-(morpholin-4-
ylbenzo[d]thiazole-6-carboxylate tetartohydrate[2]
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Parameter

Value

Empirical formula

C13H15N303S-0.25H20

Formula weight

313.85

Temperature Not reported
Wavelength Not reported
Crystal system Triclinic
Space group P-1

Unit cell dimensions

a 11.2335 (8) A
b 13.9103 (10) A
C 19.3444 (14) A
a 90.628 (6)°

B 94.622 (6)°

y 111.365 (6)°
Volume 2792.1 (4) As
z 8

Density (calculated)

Not reported

Absorption coefficient

Not reported

F(000)

Not reported

Key Structural Features

In the crystal structure of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate,

molecules form inversion dimers through intermolecular N—H---N hydrogen bonds. These

dimers are further stabilized by weak C—H---O contacts. The crystal packing is characterized

by t—mt stacking interactions between the thiazole rings and between the thiazole and benzene

rings of adjacent dimers.
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For Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate, the
asymmetric unit contains four independent organic molecules and one water molecule. The
extended structure is a complex three-dimensional network stabilized by O—H---O, N—H---O,
and N—H---N hydrogen bonds, as well as C—S---O chalcogen contacts.[2]

Biological Significance and Signaling Pathways

2-Aminobenzothiazole derivatives have been identified as potent inhibitors of various protein
kinases, making them attractive candidates for cancer therapy. One of the key signaling
pathways implicated in cancer cell proliferation, survival, and metabolism is the
PISK/AKT/mTOR pathway. Several 2-aminobenzothiazole derivatives have shown inhibitory
activity against components of this pathway.

The following diagram illustrates the PIBK/AKT/mTOR signaling pathway and the potential point
of intervention for 2-aminobenzothiazole carboxylate derivatives.
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Inhibition of the PIBK/AKT/mTOR pathway.
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Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2-
aminobenzothiazole carboxylates. The presented data highlights the importance of single-
crystal X-ray diffraction in elucidating the detailed molecular geometry and intermolecular
interactions that govern the solid-state properties of these compounds. The detailed synthetic
and analytical protocols serve as a valuable resource for researchers in the field. Furthermore,
the visualization of the PISBK/AKT/mTOR signaling pathway underscores the therapeutic
potential of this class of molecules and provides a basis for the future design of novel and more
effective anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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